

## STING agonist-10 discovery and development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: STING agonist-10

Cat. No.: B12415665

Get Quote

An In-depth Technical Guide on the Discovery and Development of Novel STING Agonists

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or from damaged host cells, such as in the tumor microenvironment.[1][2][3][4][5] Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrate a robust anti-tumor immune response. This has positioned STING as a promising therapeutic target for cancer immunotherapy. This guide provides a technical overview of the discovery and development of a novel synthetic small molecule STING agonist, referred to herein as G10, a human-specific STING agonist. While the query specified "STING agonist-10," the scientific literature more prominently features a compound designated as G10 with a similar nomenclature. This document will focus on the available data for G10 and other similar novel STING agonists.

## The STING Signaling Pathway

The canonical STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which is sensed by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING



recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I IFNs. STING activation also leads to the activation of the NF-kB signaling pathway, further promoting the expression of proinflammatory cytokines.

**Caption:** The STING signaling pathway activated by natural ligands and synthetic agonists.

## Discovery and Preclinical Development of G10

G10 is a synthetic small molecule identified as a human-specific STING agonist. Unlike cyclic dinucleotide (CDN) agonists, which directly bind to STING, G10 activates human STING indirectly, leading to IRF3-dependent IFN expression.

### **Experimental Protocols**

High-Throughput Screening (HTS) for STING Agonists:

A common workflow for discovering novel STING agonists involves a cell-based high-throughput screening assay.

- Cell Line: A human monocytic cell line, such as THP-1, is often used as it endogenously
  expresses all the components of the cGAS-STING pathway. Alternatively, a reporter cell line,
  such as HEK293T, can be engineered to express STING and a reporter gene (e.g.,
  luciferase) under the control of an IFN-stimulated response element (ISRE) promoter.
- Screening: A library of small molecules is screened for their ability to induce the expression of the reporter gene.
- Hit Confirmation and Validation: Positive hits are then validated through secondary assays to confirm their activity and determine their mechanism of action.





High-Throughput Screening Workflow for STING Agonists

Click to download full resolution via product page



**Caption:** A generalized workflow for the discovery and preclinical development of STING agonists.

#### In Vitro Characterization of G10

- Mechanism of Action: G10 was found to activate both type I IFN and the canonical NLRP3 inflammasome in a STING-dependent manner in porcine cells, which are considered a good model for human immune function research. Notably, G10 alone, without a priming signal, was able to trigger the NF-kB signaling pathway.
- Specificity: G10 is described as a human-specific STING agonist.

#### In Vivo Efficacy

While specific in vivo efficacy data for G10 was not detailed in the provided search results, a similar numbered compound, referred to as "10", demonstrated significant anti-tumor effects in a syngeneic colon tumor model. This compound induced tumor eradication in 80% of the treated mice and significantly improved survival rates. Other novel STING agonists have also shown robust anti-tumor activity in various murine models. For instance, compounds CS-1020 and CS-1010 showed complete responses in 63-88% and 100% of mice, respectively, in an MC38 mouse model.

## **Quantitative Data for Novel STING Agonists**

The following table summarizes the available quantitative data for some recently developed STING agonists.



| Compound | Target                 | Assay                       | EC50/Activity          | Reference |
|----------|------------------------|-----------------------------|------------------------|-----------|
| ZSA-51   | Human STING            | THP-1 cell-based assay      | 100 nM                 |           |
| MSA-2    | Human STING            | THP-1 cell-based assay      | 3200 nM                |           |
| CS-1018  | Mouse & Human<br>STING | In vitro cellular<br>assays | More potent than cGAMP | _         |
| CS-1020  | Mouse & Human<br>STING | In vitro cellular<br>assays | More potent than cGAMP | _         |
| CS-1010  | Mouse & Human<br>STING | In vitro cellular<br>assays | More potent than cGAMP |           |

## **Clinical Development of STING Agonists**

Several STING agonists have advanced into clinical trials for the treatment of various cancers. These trials are evaluating the safety, tolerability, and preliminary efficacy of these agents, both as monotherapies and in combination with other cancer treatments like immune checkpoint inhibitors.

| Compound             | Туре                   | Administrat<br>ion | Phase | Indication                                              | NCT<br>Number   |
|----------------------|------------------------|--------------------|-------|---------------------------------------------------------|-----------------|
| MIW815<br>(ADU-S100) | Cyclic<br>Dinucleotide | Intratumoral       | I     | Advanced/Me<br>tastatic Solid<br>Tumors or<br>Lymphomas | NCT0317293<br>6 |
| GSK3745417           | Non-CDN                | Intratumoral       | I     | Advanced<br>Solid Tumors                                | NCT0384335<br>9 |
| E7766                | Macrocycle-<br>bridged | Intratumoral       | I     | Advanced<br>Solid Tumors                                | NCT0410932<br>4 |
| SYNB1891             | Engineered<br>Bacteria | Intratumoral       | I     | Advanced<br>Solid Tumors                                | NCT0416713<br>7 |



Note: This table is not exhaustive and represents a selection of STING agonists in clinical development.

# Logical Relationship of STING Agonist Development Phases

The development of a STING agonist follows a structured path from initial discovery to clinical application.



Click to download full resolution via product page

**Caption:** The logical progression of STING agonist drug development.

#### Conclusion

The discovery and development of novel STING agonists like G10 represent a promising frontier in cancer immunotherapy. These agents have the potential to convert "cold" tumors,



which are non-responsive to immunotherapy, into "hot" tumors with a robust anti-cancer immune response. While early clinical trials of first-generation STING agonists have shown modest efficacy, the development of next-generation compounds with improved pharmacokinetic properties and delivery mechanisms holds the promise of unlocking the full therapeutic potential of STING activation. Further research into the nuanced mechanisms of action of different STING agonists and their optimal combination with other therapies will be crucial for their successful clinical translation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ashootoshtripathi.com [ashootoshtripathi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. STING pathway agonism as a cancer therapeutic PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [STING agonist-10 discovery and development].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12415665#sting-agonist-10-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com